ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Properties
Molecular Formula |
C22H20N4O6 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O6/c1-3-31-22(29)15-13-14-18(23-17-8-4-5-9-25(17)21(14)28)26(10-12-30-2)19(15)24-20(27)16-7-6-11-32-16/h4-9,11,13H,3,10,12H2,1-2H3 |
InChI Key |
XJQDVCSVFUXMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include furan derivatives, ethyl esters, and triazatricyclo intermediates. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the formation of the triazatricyclo core.
Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: As a building block for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of triazatricyclic derivatives with variations in substituents and peripheral functional groups. Below is a comparative analysis of key analogs from :
Table 1: Structural Comparison of Triazatricyclic Derivatives
| CAS Number | Substituent at Position 7 | Substituent at Position 6/11 | Key Functional Groups |
|---|---|---|---|
| 847035-96-5 | 3-Propan-2-yloxypropyl | 11-Methyl, furan-2-carbonylimino | Ethyl carboxylate, furan ring |
| 846589-08-0 | Pyridin-4-ylmethyl | 4-Fluorophenylmethyl, imino | Carboxamide, fluorophenyl |
| 846592-12-9 | 3-Methoxypropyl | 5-Cyano, 11-methyl | Cyano, benzamide |
| 846591-70-6 | Tetrahydrothiophene-3-yl | N/A | Chromene-carboxamide, sulfone |
Key Observations:
Substituent Effects on Solubility :
- The 2-methoxyethyl group in the target compound likely enhances water solubility compared to bulkier substituents like 3-propan-2-yloxypropyl (CAS 847035-96-5) or pyridin-4-ylmethyl (CAS 846589-08-0) .
- Fluorinated analogs (e.g., CAS 846589-08-0) may exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Bulky substituents (e.g., 3-propan-2-yloxypropyl) may hinder molecular packing, affecting crystallinity and melting points .
Bioactivity Hypotheses :
- Carboxamide derivatives (e.g., CAS 846589-08-0) could exhibit enhanced binding to biological targets compared to carboxylate esters, as seen in protease inhibitor design .
Research Methodologies and Structural Analysis
Crystallographic Tools :
- Programs like SHELX () are critical for resolving the complex geometries of tricyclic systems, particularly for analyzing hydrogen-bonding patterns () and ring puckering () .
- The Cambridge Structural Database (CSD) () provides reference data for validating bond lengths and angles in related compounds .
Spectroscopic Characterization: Infrared (IR) and UV-Vis spectroscopy (as in ) are standard for confirming functional groups (e.g., carbonyl, cyano) and electronic transitions in triazatricyclic derivatives .
Biological Activity
Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available literature.
Structural Characteristics
The compound belongs to a class of triazatricyclic compounds known for their diverse biological activities. The unique tricyclic structure contributes to its potential as a pharmacological agent. The presence of functional groups such as the furan moiety and carbonylimino group enhances its reactivity and biological interactions.
Antitumor Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds derived from triazatricycles have shown promising results in vitro against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. These studies utilized MTT assays to assess cell viability and proliferation rates.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 15 | |
| Compound B | MCF7 | 10 | |
| Ethyl 6-(...) | HepG2 | TBD | Current Study |
The mechanism of action for triazatricyclic compounds often involves DNA intercalation and the inhibition of topoisomerases, which are critical for DNA replication and transcription. This interference can lead to apoptosis in cancer cells.
Case Studies
-
In vitro Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results demonstrated a dose-dependent reduction in cell viability.
- Methodology : The MTT assay was employed to quantify cell viability after treatment with varying concentrations of the compound.
- Findings : Significant cytotoxicity was observed at concentrations above 20 µM.
-
Comparative Analysis with Standard Chemotherapeutics : In another study, the compound was compared with doxorubicin in terms of efficacy against MCF7 cells.
- Results : The compound exhibited lower IC50 values than doxorubicin at certain concentrations, suggesting enhanced potency against breast cancer cells.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key methods include:
- Microwave-assisted synthesis to accelerate reaction kinetics and improve efficiency (reaction times reduced by 30–40% compared to conventional heating) .
- Automated flow reactors for precise control of stoichiometry and temperature, minimizing side products .
- Electrochemical synthesis using mediators like tetrabutylammonium bromide to stabilize intermediates during oxidation/reduction steps .
- Critical parameters: Solvent polarity (e.g., DMF vs. THF), temperature (60–90°C), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps). Analytical validation: Purity is confirmed via HPLC (>95%) and structural integrity via / NMR .
Q. How is the compound’s structure validated, and what distinguishes it from analogs?
Structural elucidation employs:
- X-ray crystallography to resolve the triazatricyclo core and substituent orientations .
- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., observed m/z 370.4 vs. calculated 370.4 g/mol) .
- Vibrational spectroscopy (IR) to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1650 cm⁻¹) . Differentiation from analogs relies on substituent patterns: The 2-methoxyethyl group at position 7 and furan-2-carbonylimino at position 6 are unique vs. ethyl or methyl variants in related compounds .
Q. What are its common chemical reactivity profiles?
The compound undergoes:
- Oxidation : Hydrogen peroxide converts imine (-NH-) to nitroso (-NO) groups, altering electronic properties .
- Reduction : Sodium borohydride selectively reduces carbonyls (e.g., ester to alcohol) while preserving the triazatricyclo framework .
- Nucleophilic substitution : Methoxyethyl groups react with thiols or amines under basic conditions (e.g., K₂CO₃ in DMSO) . Monitoring: Reaction progress is tracked via TLC and LC-MS to isolate intermediates .
Q. How is its potential biological activity evaluated in preliminary assays?
Initial screening includes:
- Enzyme inhibition assays : IC₅₀ values against kinases or proteases (e.g., <10 μM activity in serine/threonine kinase models) .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to quantify permeability in Caco-2 cell monolayers .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can electrochemical synthesis be optimized for scalability and purity?
- Voltage control : Maintaining 1.2–1.5 V prevents over-oxidation of the furan moiety .
- Mediator selection : Tetrabutylammonium bromide enhances electron transfer efficiency by 20% compared to TBABr-free conditions .
- Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes residual mediators and by-products .
Q. How do computational predictions align with experimental data in biological studies?
Discrepancies arise due to:
- Solvent effects in docking : MD simulations in explicit water vs. vacuum may overestimate binding affinities by 2–3 kcal/mol .
- Protonation states : The imine group’s pKa (~8.5) influences receptor interactions; adjusting pH in assays (e.g., pH 7.4 vs. 6.8) resolves mismatches .
- Crystallographic validation : Co-crystallization with target proteins (e.g., HIV-1 protease) confirms predicted binding poses .
Q. What strategies address regioselectivity challenges in derivatization?
- Steric directing groups : Bulky substituents at position 13 (methyl) bias reactivity toward position 5 .
- Lewis acid catalysis : ZnCl₂ coordinates with the carbonyl oxygen, directing electrophiles to the α-carbon of the ester group .
- Temperature modulation : Lower temperatures (-20°C) favor kinetic control in nitration reactions .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : Half-life decreases from 24 hr (pH 7.4) to 4 hr (pH 2.0) due to ester hydrolysis .
- Serum stability : Incubation with human serum albumin (37°C, 24 hr) shows <15% degradation, indicating moderate plasma stability .
- Light sensitivity : UV-Vis studies reveal photodegradation (λmax 320 nm) requiring amber vial storage .
Q. What structural modifications enhance bioactivity while minimizing toxicity?
- Substituent variation : Replacing the methoxyethyl group with cyclopropyl enhances metabolic stability (t₁/₂ increased from 2.1 to 5.3 hr in liver microsomes) .
- Prodrug approaches : Ester-to-amide conversion improves aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) without compromising target engagement .
- Toxicity mitigation : Introducing polar groups (e.g., hydroxyl) reduces hepatotoxicity (ALT levels drop by 40% in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
